4',6-Dihydroxyflavone
Overview
Description
4’,6-Dihydroxyflavone is a dihydroxyflavone that is flavone substituted by hydroxy groups at positions 4’ and 6 .
Synthesis Analysis
4’,6-Dihydroxyflavone (4,6-DHF) is a flavonoid derivative that binds to the bradykinin B2 receptor. This binding inhibits the formation of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in cancer cell proliferation .Molecular Structure Analysis
The molecular structure of 4’,6-Dihydroxyflavone is characterized by correlations between its structure and biological activity. The research was conducted in the “logical series” of seven ligands: chromone, flavone, 3-hydroxyflavone, 3,7-dihydroxyflavone, galangin, kaempferol, and quercetin. Each subsequent ligand differs from the previous one, among others by an additional hydroxyl group .Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction. In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’,6-Dihydroxyflavone include a molecular weight of 254.24 g/mol . It is a flavone substituted by hydroxy groups at positions 4’ and 6 .Scientific Research Applications
Neurogenesis and Antidepressant Effects : A study found that a synthetic derivative of 7,8-Dihydroxyflavone, which is structurally similar to 4',6-Dihydroxyflavone, promotes neurogenesis and has potent antidepressant effects (Liu et al., 2010).
Antibacterial Synergy : Another study showed that 6,7-Dihydroxyflavone, a compound related to 4',6-Dihydroxyflavone, enhances the susceptibility of bacteria, including methicillin-resistant Staphylococcus aureus, to β-lactam antibiotics (Sato et al., 2004).
Anti-Inflammatory Activity : A research exploring the synthesis of various 5,7-Dihydroxyflavones revealed that these compounds, which are closely related to 4',6-Dihydroxyflavone, exhibit moderate anti-inflammatory activities (Dao et al., 2003).
Anti-Neuroinflammatory Effects : 3',4'-Dihydroxyflavone, another related compound, was found to have anti-neuroinflammatory effects in microglial cells and a mouse model, suggesting its potential in treating neuroinflammatory diseases (Kim et al., 2018).
Potential for Brain and Body Pathologies : 7,8-Dihydroxyflavone has been suggested as a potential treatment for a range of brain and body pathologies due to its BDNF mimetic properties (Emili et al., 2020).
Metabolism in Rats : The metabolism of various flavonoids, including 4',7-Dihydroxyflavone, was studied in rats, revealing insights into how these compounds are processed in the body (Griffiths & Smith, 1972).
Interaction with Hemoglobin : A study examined the non-covalent binding of 6-hydroxyflavone and 5,7-dihydroxyflavone with bovine hemoglobin, providing insights into the biological interactions of these compounds (Das et al., 2018).
Anti-Cancer and Pro-Apoptotic Mechanisms : Research on 3,6-Dihydroxyflavone showed its potential as an anti-cancer agent, inducing apoptosis in leukemia cells through oxidative stress and MAPK/JNK pathways (Chang et al., 2010).
Inhibition of Aromatase : Flavones, including 5,7-Dihydroxyflavone, were found to inhibit human aromatase, an enzyme involved in estrogen synthesis, suggesting potential applications in hormone-related diseases (Kao et al., 1998).
Anti-Inflammatory Effects in Bowel Diseases : Chrysin (5,7-dihydroxyflavone) was shown to alleviate symptoms of inflammatory bowel diseases in mice, demonstrating anti-inflammatory properties mediated through NF-kappaB suppression (Shin et al., 2009).
Future Directions
properties
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULTBKXWHYHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022467 | |
Record name | 4',6-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4',6-Dihydroxyflavone | |
CAS RN |
63046-09-3 | |
Record name | 6,4′-Dihydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63046-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',6-Dihydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063046093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',6-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',6-DIHYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J1QNC3FW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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